molecular formula C12H16BrNO2 B1278207 T-Butyl 5-bromo-2-methylphenylcarbamate CAS No. 221538-07-4

T-Butyl 5-bromo-2-methylphenylcarbamate

Cat. No.: B1278207
CAS No.: 221538-07-4
M. Wt: 286.16 g/mol
InChI Key: BNVTXJGOUMSADR-UHFFFAOYSA-N
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Description

T-Butyl 5-bromo-2-methylphenylcarbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. This compound is utilized in organic synthesis and medicinal chemistry, particularly in the preparation of anti-cancer drug intermediates.

Scientific Research Applications

T-Butyl 5-bromo-2-methylphenylcarbamate is widely used in scientific research, particularly in:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and pesticides.

    Medicinal Chemistry: In the preparation of anti-cancer drug intermediates.

    Polymer Modification: To alter the properties of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 5-bromo-2-methylphenylcarbamate involves several steps, including acylation, nucleophilic substitution, and reduction. Another method includes the diastereoselective aminobromination reaction of α,β-unsaturated nitro compounds using t-butyl N,N-dibromocarbamate as a bromine source.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and asymmetric Mannich reactions to create chiral carbamate compounds.

Chemical Reactions Analysis

Types of Reactions

T-Butyl 5-bromo-2-methylphenylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: Breaking the carbamate bond (C-O) in the presence of water, yielding t-butyl alcohol and 5-bromo-2-methyl aniline.

    Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile.

    Reduction: Involves the gain of electrons or decrease in oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include t-butyl N,N-dibromocarbamate for bromination and N-methyl-N-methoxy-2-phenylacetamide for ketone synthesis. Reaction conditions often involve the use of palladium catalysts and specific temperature and pressure settings to achieve desired yields and selectivities.

Major Products Formed

Major products formed from these reactions include t-butyl alcohol, 5-bromo-2-methyl aniline, and various chiral carbamate derivatives.

Mechanism of Action

The mechanism of action of T-Butyl 5-bromo-2-methylphenylcarbamate involves its reactivity towards different functional group transformations. The compound’s steric bulk, imparted by the t-butyl group, influences its reactivity and selectivity in chemical reactions. Molecular targets and pathways involved in its action are not extensively documented but are likely related to its role as an intermediate in drug synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-5-bromo-2-methylaniline:

  • tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate .

Uniqueness

T-Butyl 5-bromo-2-methylphenylcarbamate is unique due to its specific structure, which includes a t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, influencing its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVTXJGOUMSADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444834
Record name tert-Butyl (5-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221538-07-4
Record name tert-Butyl (5-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221538-07-4
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